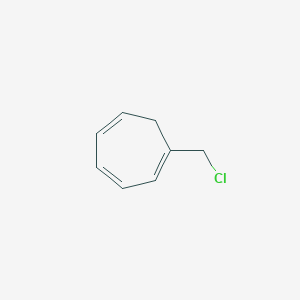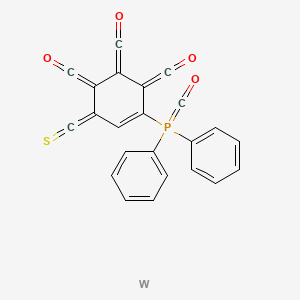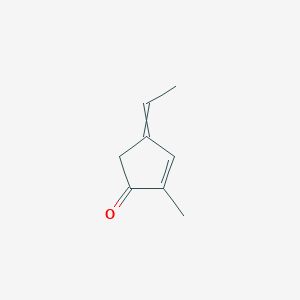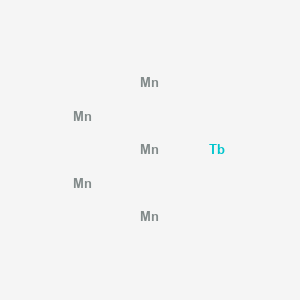
1,5,9-Tribromocyclododeca-1,5,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9-Tribromocyclododeca-1,5,9-triene is a brominated derivative of cyclododecatriene, a cyclic triene with the formula C12H15Br3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,9-Tribromocyclododeca-1,5,9-triene can be synthesized through the bromination of cyclododecatriene. The reaction typically involves the addition of bromine (Br2) to cyclododecatriene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9-Tribromocyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to cyclododecatriene by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form brominated cyclododecadiene or cyclododecatetraene using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or ROH in polar solvents like water or alcohols.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives of cyclododecatriene.
Reduction: Formation of cyclododecatriene.
Oxidation: Formation of brominated cyclododecadiene or cyclododecatetraene.
Wissenschaftliche Forschungsanwendungen
1,5,9-Tribromocyclododeca-1,5,9-triene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,5,9-tribromocyclododeca-1,5,9-triene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular processes and pathways, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1,5,9-Tribromocyclododeca-1,5,9-triene can be compared with other brominated cyclododecatriene derivatives, such as:
1,5,9-Trichlorocyclododeca-1,5,9-triene: Similar structure but with chlorine atoms instead of bromine.
1,5,9-Triiodocyclododeca-1,5,9-triene: Similar structure but with iodine atoms instead of bromine.
1,5,9-Trifluorocyclododeca-1,5,9-triene: Similar structure but with fluorine atoms instead of bromine.
Eigenschaften
CAS-Nummer |
65656-69-1 |
|---|---|
Molekularformel |
C12H15Br3 |
Molekulargewicht |
398.96 g/mol |
IUPAC-Name |
1,5,9-tribromocyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H15Br3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h4,7-8H,1-3,5-6,9H2 |
InChI-Schlüssel |
IRXJNHRXFMLVTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CCCC(=CCCC(=C1)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)
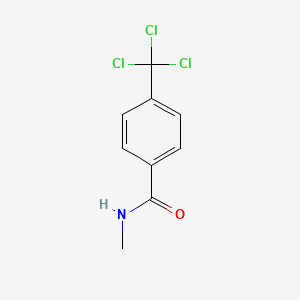
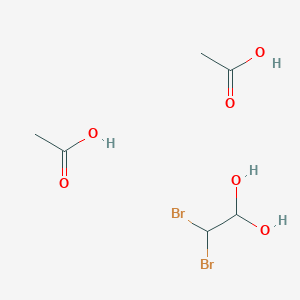
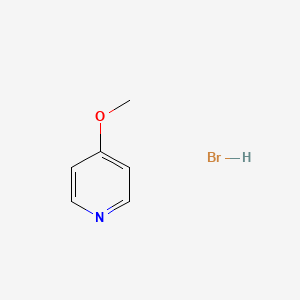
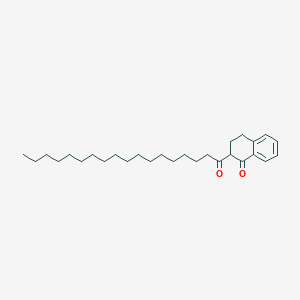
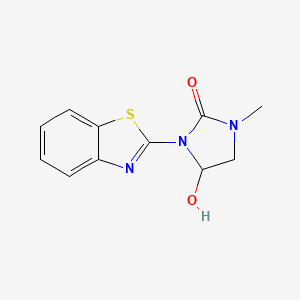
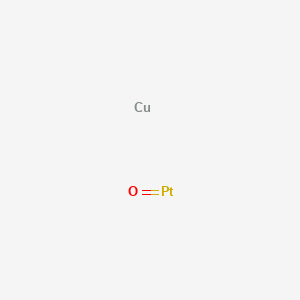
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
